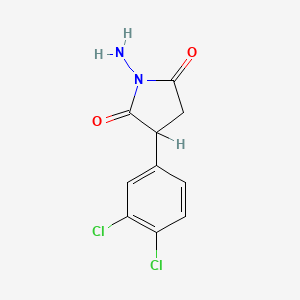
N-Amino-2-(3,4-dichlorophenyl)succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Amino-2-(3,4-diclorofenil)succinimida es un compuesto orgánico caracterizado por la presencia de un grupo amino unido a un anillo succinimida, que está además sustituido con un grupo 3,4-diclorofenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-Amino-2-(3,4-diclorofenil)succinimida normalmente implica la reacción de 3,4-dicloroanilina con anhídrido maleico, seguida de ciclización y posterior aminación. Las condiciones de reacción a menudo requieren el uso de disolventes como tolueno o etanol y catalizadores como ácido sulfúrico o ácido fosfórico para facilitar el proceso de ciclización.
Métodos de producción industrial: A escala industrial, la producción de N-Amino-2-(3,4-diclorofenil)succinimida puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura y la presión, son cruciales para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones: N-Amino-2-(3,4-diclorofenil)succinimida experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo amino puede oxidarse para formar derivados nitroso o nitro.
Reducción: El compuesto puede reducirse para formar las aminas o hidracinas correspondientes.
Sustitución: El grupo diclorofenilo puede experimentar reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados nitroso, aminas primarias y varios derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
N-Amino-2-(3,4-diclorofenil)succinimida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a su capacidad para interactuar con enzimas y proteínas específicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en la producción de productos químicos especiales y como precursor para la síntesis de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo por el cual N-Amino-2-(3,4-diclorofenil)succinimida ejerce sus efectos implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede formar enlaces covalentes con sitios activos de enzimas, lo que lleva a la inhibición o activación de la actividad enzimática. Además, su grupo diclorofenilo permite interacciones hidrofóbicas con varias biomoléculas, lo que influye en las vías y procesos celulares.
Compuestos similares:
N-Amino-2-(3,4-diclorofenil)maleimida: Estructura similar pero con un anillo maleimida en lugar de succinimida.
N-Amino-2-(3,4-diclorofenil)ftalimida: Contiene un anillo ftalimida, que ofrece diferente reactividad y aplicaciones.
N-Amino-2-(3,4-diclorofenil)glutarimida: Presenta un anillo glutarimida, que afecta sus propiedades químicas y usos.
Singularidad: N-Amino-2-(3,4-diclorofenil)succinimida es única debido a su combinación específica de un grupo amino, un anillo succinimida y un grupo diclorofenilo. Esta estructura única imparte una reactividad química y actividad biológica distintas, lo que la hace valiosa para diversas aplicaciones en investigación e industria.
Comparación Con Compuestos Similares
N-Amino-2-(3,4-dichlorophenyl)maleimide: Similar structure but with a maleimide ring instead of succinimide.
N-Amino-2-(3,4-dichlorophenyl)phthalimide: Contains a phthalimide ring, offering different reactivity and applications.
N-Amino-2-(3,4-dichlorophenyl)glutarimide: Features a glutarimide ring, which affects its chemical properties and uses.
Uniqueness: N-Amino-2-(3,4-dichlorophenyl)succinimide is unique due to its specific combination of an amino group, a succinimide ring, and a dichlorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
81199-31-7 |
|---|---|
Fórmula molecular |
C10H8Cl2N2O2 |
Peso molecular |
259.09 g/mol |
Nombre IUPAC |
1-amino-3-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-7-2-1-5(3-8(7)12)6-4-9(15)14(13)10(6)16/h1-3,6H,4,13H2 |
Clave InChI |
JAKXXKCJAFDYPU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)N)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



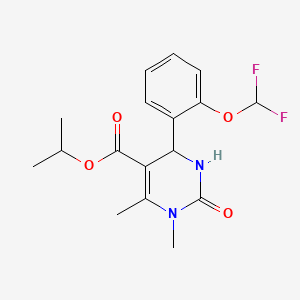
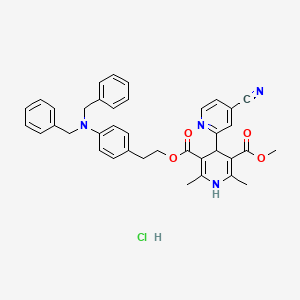
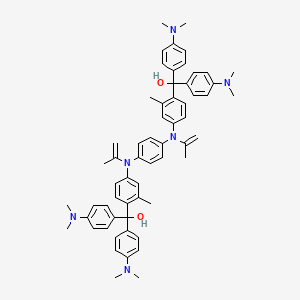

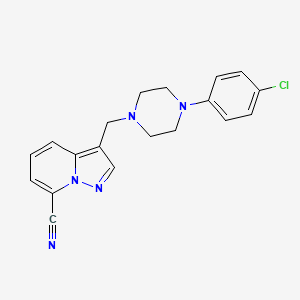

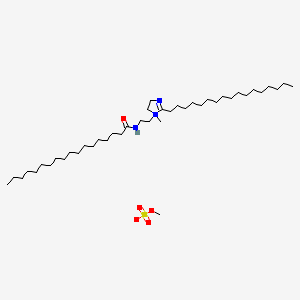



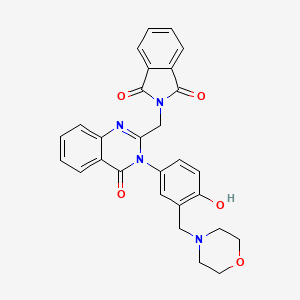
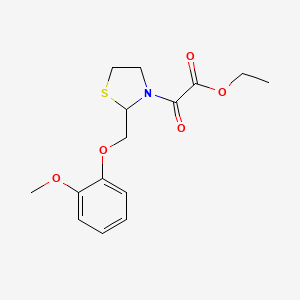
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)
